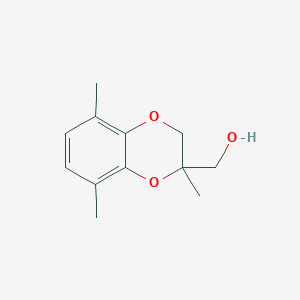
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is an organic compound with the molecular formula C12H16O3 It is a derivative of 1,4-benzodioxane, characterized by the presence of three methyl groups and a methanol group attached to the benzodioxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol typically involves the following steps:
Formation of the Benzodioxane Ring: The initial step involves the formation of the 1,4-benzodioxane ring. This can be achieved through the reaction of catechol with ethylene glycol in the presence of an acid catalyst.
Methylation: The next step involves the introduction of methyl groups at the 2, 5, and 8 positions. This can be accomplished using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Introduction of the Methanol Group: The final step involves the introduction of the methanol group at the 2-position. This can be achieved through the reaction of the intermediate compound with formaldehyde in the presence of a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles such as amines and thiols.
Major Products
Oxidation: The major products include the corresponding aldehyde or carboxylic acid.
Reduction: The major products include the corresponding alcohol or alkane.
Substitution: The major products depend on the nature of the substituent introduced.
科学的研究の応用
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol has various scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in metabolic pathways.
Interaction with Receptors: It may bind to specific receptors on cell surfaces, modulating cellular responses.
Antioxidant Activity: It may scavenge free radicals, reducing oxidative stress and protecting cells from damage.
類似化合物との比較
Similar Compounds
1,4-Benzodioxane: The parent compound, lacking the methyl and methanol groups.
2,3-Dihydro-1,4-benzodioxin-2-methanol: A similar compound with different substitution patterns.
2,5-Dimethyl-1,4-benzodioxane: A compound with two methyl groups instead of three.
Uniqueness
(2,5,8-Trimethyl-2,3-dihydro-1,4-benzodioxin-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C12H16O3 |
|---|---|
分子量 |
208.25 g/mol |
IUPAC名 |
(3,5,8-trimethyl-2H-1,4-benzodioxin-3-yl)methanol |
InChI |
InChI=1S/C12H16O3/c1-8-4-5-9(2)11-10(8)14-7-12(3,6-13)15-11/h4-5,13H,6-7H2,1-3H3 |
InChIキー |
JWPHMFRHPVZKNK-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=C(C=C1)C)OC(CO2)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


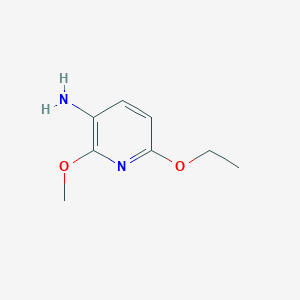
![1,2-Ethanediamine, N1-[3-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B13200281.png)
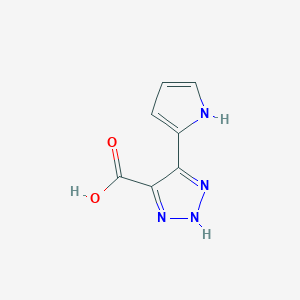
![9-Cyclopropyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B13200295.png)
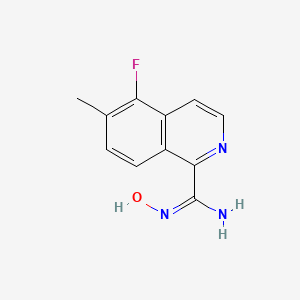



![3-Bromo-4,6-dimethyl-5-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13200308.png)


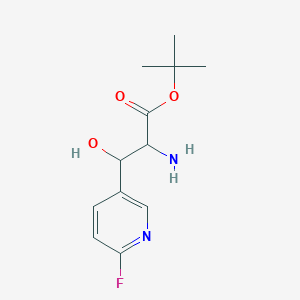

![N-[(1R,4r)-4-methylcyclohexyl]piperidine-1-carboxamide](/img/structure/B13200367.png)
